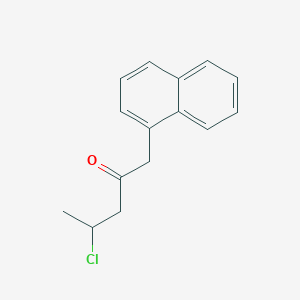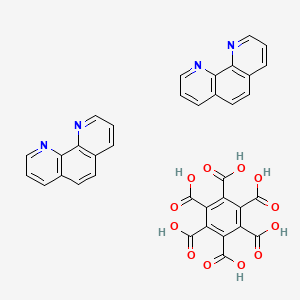
Benzene-1,2,3,4,5,6-hexacarboxylic acid;1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,2,3,4,5,6-hexacarboxylic acid, also known as mellitic acid, is an organic compound with the formula C12H6O12. It is a hexacarboxylic acid derivative of benzene, where each carbon atom of the benzene ring is substituted with a carboxyl group. This compound was first discovered in 1799 by the German chemist Martin Heinrich Klaproth in the mineral mellite (honeystone), which is the aluminum salt of the acid . 1,10-phenanthroline is a heterocyclic organic compound with the formula C12H8N2. It is a bidentate ligand that forms complexes with metal ions, often used in coordination chemistry .
Synthetic Routes and Reaction Conditions:
- Benzene-1,2,3,4,5,6-hexacarboxylic acid can be synthesized by the oxidation of pure carbon, graphite, or hexamethylbenzene using alkaline potassium permanganate in the cold or by hot concentrated nitric acid .
- 1,10-phenanthroline can be synthesized through the Skraup synthesis, which involves the condensation of o-phenylenediamine with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene .
Industrial Production Methods:
- Industrial production of benzene-1,2,3,4,5,6-hexacarboxylic acid typically involves the oxidation of hexamethylbenzene using potassium permanganate under controlled conditions .
- 1,10-phenanthroline is produced industrially through the Skraup synthesis, with careful control of reaction conditions to ensure high yield and purity .
Types of Reactions:
Reduction: It can be reduced to mellitic anhydride under specific conditions.
Substitution: Long digestion with phosphorus pentachloride forms the acid chloride, which crystallizes in needles and melts at 190°C.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, concentrated nitric acid.
Reduction: Specific reducing agents under controlled conditions.
Substitution: Phosphorus pentachloride.
Major Products Formed:
Oxidation: No reaction with common oxidizing agents.
Reduction: Mellitic anhydride.
Substitution: Acid chloride.
科学的研究の応用
Benzene-1,2,3,4,5,6-hexacarboxylic acid and 1,10-phenanthroline have various applications in scientific research:
作用機序
類似化合物との比較
Benzene-1,2,3,4,5,6-hexacarboxylic acid: Similar compounds include pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid) and trimesic acid (benzene-1,3,5-tricarboxylic acid).
1,10-phenanthroline: Similar compounds include 2,2’-bipyridine and 2,2’:6’,2’'-terpyridine, which are also bidentate ligands used in coordination chemistry.
Uniqueness:
Benzene-1,2,3,4,5,6-hexacarboxylic acid: Unique due to its high stability and resistance to common oxidizing and reducing agents.
1,10-phenanthroline: Unique for its strong chelating ability and versatility in forming complexes with a wide range of metal ions.
特性
CAS番号 |
654077-08-4 |
|---|---|
分子式 |
C36H22N4O12 |
分子量 |
702.6 g/mol |
IUPAC名 |
benzene-1,2,3,4,5,6-hexacarboxylic acid;1,10-phenanthroline |
InChI |
InChI=1S/2C12H8N2.C12H6O12/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18/h2*1-8H;(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChIキー |
PEMCIRQSINBXNW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1(=C(C(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


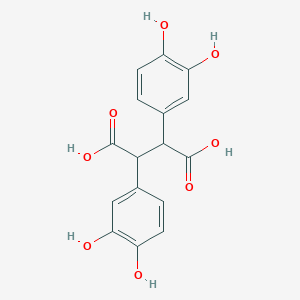
![4-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B12527297.png)

![1,3-Dioxolane-2-acetamide, 2-nonyl-N-[(1S)-2-oxocyclohexyl]-](/img/structure/B12527301.png)
![(1H-Indazol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12527309.png)
![N-{2-Cyano-3-[4-(propan-2-yl)phenyl]prop-2-en-1-yl}acetamide](/img/structure/B12527314.png)
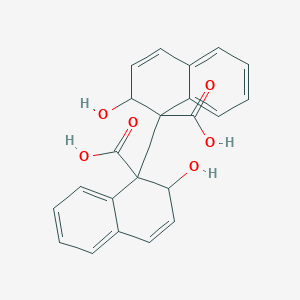
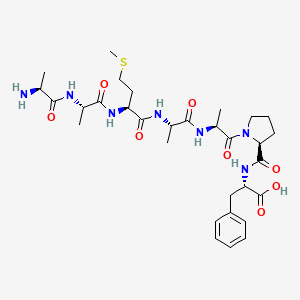
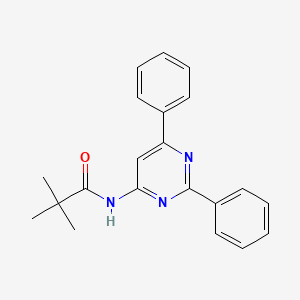
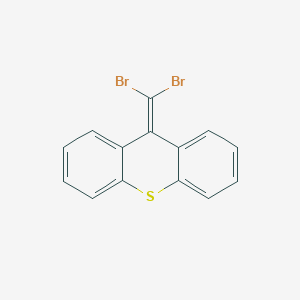

![2-[(3,4-Dihydroxyphenyl)methyl]-4,7-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B12527350.png)

